molecular formula C7H18F2N2O5S2 B1449474 Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide CAS No. 1235234-35-1

Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide

Cat. No.: B1449474
CAS No.: 1235234-35-1
M. Wt: 312.4 g/mol
InChI Key: JEXCPIWYTQMZON-UHFFFAOYSA-N
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Description

Overview of Ionic Liquids in Electrochemical Applications

Ionic liquids have emerged as revolutionary materials in electrochemical applications, fundamentally transforming the landscape of energy storage and conversion technologies. These molten salts, which remain liquid at or near room temperature, offer unique combinations of properties that make them exceptionally suitable for electrochemical systems. The fundamental appeal of ionic liquids lies in their negligible vapor pressure, non-flammability, and wide electrochemical stability windows, which collectively address many of the safety and performance limitations associated with conventional organic electrolytes.

The electrochemical properties of ionic liquids are primarily determined by their ionic conductivity and electrochemical stability window. Typical conductivity values for ionic liquids range from 1.0 to 10.0 millisiemens per centimeter, with some exceptional materials achieving conductivities above 20 millisiemens per centimeter. The electrochemical stability window, which measures the voltage range over which the ionic liquid remains electrochemically stable, typically spans 3 to 6 volts, significantly exceeding the stability range of aqueous electrolytes. These properties make ionic liquids particularly attractive for high-voltage energy storage applications where conventional electrolytes would undergo decomposition.

Ionic liquids serve multiple roles in electrochemical systems, functioning as electrolytes, co-catalysts, and electrode modifiers. Their unique structure, consisting entirely of ions, enables high ionic conductivity while maintaining liquid properties over wide temperature ranges. The tunability of ionic liquid properties through systematic variation of cation and anion structures provides unprecedented opportunities for designing electrolytes tailored to specific applications. This structural flexibility has led to the development of ionic liquids optimized for lithium-ion batteries, supercapacitors, fuel cells, and various electrochemical synthesis processes.

The application scope of ionic liquids in electrochemistry extends beyond simple electrolyte replacement. These materials have proven effective in electrochemical carbon dioxide reduction processes, where they serve as both reaction media and co-catalysts. The unique solvation properties of ionic liquids enable selective binding and activation of carbon dioxide molecules, facilitating their conversion to valuable chemical products. Additionally, ionic liquids have found applications in electrodeposition processes, where their wide electrochemical windows and low volatility enable the deposition of metals and alloys that would be impossible to achieve using conventional electrolytes.

Historical Development of Fluorosulfonyl-based Ionic Liquids

The development of fluorosulfonyl-based ionic liquids represents a significant milestone in the evolution of electrochemical materials, with the bis(fluorosulfonyl)imide anion emerging as what researchers have termed a "magic anion" for electrochemistry. The historical progression of these materials began with the recognition that fluorinated anions could provide superior electrochemical properties compared to their non-fluorinated counterparts. The bis(fluorosulfonyl)imide anion was developed as an alternative to the widely studied bis(trifluoromethylsulfonyl)imide anion, with the specific goal of reducing molecular size while maintaining excellent electrochemical stability.

The molecular design of bis(fluorosulfonyl)imide was driven by the understanding that smaller ionic sizes typically lead to higher ionic conductivity and lower viscosity in ionic liquids. Computational and experimental studies revealed that the bis(fluorosulfonyl)imide anion exists in two stable conformational states: a trans configuration and a cis configuration, with the ability to interconvert between these forms in the liquid state. This conformational flexibility contributes to the unique transport properties of bis(fluorosulfonyl)imide-based ionic liquids, enabling higher ionic mobility compared to more rigid anion structures.

The electrochemical advantages of bis(fluorosulfonyl)imide-based ionic liquids became apparent through systematic studies comparing their performance to conventional electrolytes. These materials demonstrated exceptional ability to form robust solid-electrolyte interphase layers on electrode surfaces, particularly on lithium metal and graphite anodes. The formation of these protective layers prevents further electrolyte decomposition and inhibits dendrite formation, addressing two critical challenges in advanced battery technologies. The unique chemistry of the bis(fluorosulfonyl)imide anion enables mineralization of reduced species without generating organic radicals or gaseous decomposition products, contributing to enhanced electrochemical stability.

Research into bis(fluorosulfonyl)imide-based ionic liquids has revealed their superior performance in various electrochemical applications. These materials exhibit lower viscosity compared to bis(trifluoromethylsulfonyl)imide-based analogs while maintaining comparable electrochemical stability. The reduced size of the fluorine substituents compared to trifluoromethyl groups results in decreased intermolecular interactions and enhanced ionic mobility. This combination of properties has established bis(fluorosulfonyl)imide-based ionic liquids as preferred electrolyte materials for next-generation energy storage devices.

The development of protic ionic liquids containing bis(fluorosulfonyl)imide anions marked another significant advancement in this field. These materials, where protons can be transferred between acidic and basic components, offer additional benefits in terms of ionic conductivity and electrochemical performance. The first protic ionic liquid containing bis(fluorosulfonyl)imide was successfully synthesized and demonstrated superior performance compared to aprotic analogs in electrochemical storage applications.

Significance of Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide

This compound occupies a unique position among ionic liquids due to its carefully engineered molecular structure that combines multiple design principles for optimal electrochemical performance. The compound features a quaternary ammonium cation with an ether-functionalized side chain paired with the highly effective bis(fluorosulfonyl)imide anion. This combination addresses several critical challenges in ionic liquid design, including the need for high ionic conductivity, low viscosity, and excellent electrochemical stability.

The molecular formula of this compound is C₇H₁₈F₂N₂O₅S₂ with a molecular weight of 312.35 grams per mole. The compound appears as a colorless to light yellow clear liquid at room temperature, with a refractive index of 1.43. The physical state and optical properties of this ionic liquid reflect its well-ordered molecular structure and minimal impurity content, which are essential for consistent electrochemical performance.

The ether functionality in the cation structure of this compound provides several advantages over conventional alkyl-substituted ammonium ionic liquids. The ether group reduces the overall viscosity of the ionic liquid while maintaining thermal stability and electrochemical performance. This reduction in viscosity directly translates to enhanced ionic conductivity, as ionic mobility is inversely related to solution viscosity. The ether functionality also contributes to improved compatibility with lithium salts, facilitating the formation of high-performance electrolyte solutions for lithium-ion battery applications.

The electrochemical significance of this compound extends beyond its individual properties to its performance in practical energy storage systems. Research has demonstrated that this ionic liquid serves as an effective electrolyte in lithium-ion batteries, enhancing both efficiency and operational lifespan. The compound's unique properties improve ionic conductivity in battery systems, making it particularly suitable for high-performance energy storage applications where rapid charge and discharge cycles are required.

The chemical purity of commercially available this compound typically exceeds 98 percent, as determined by ion exchange titration methods. This high purity level is crucial for electrochemical applications, as even trace impurities can significantly impact ionic conductivity and electrochemical stability. The compound's structure has been confirmed through nuclear magnetic resonance spectroscopy, ensuring that the intended molecular configuration is achieved in the synthetic process.

Current Research Landscape and Objectives

The contemporary research landscape surrounding this compound reflects the growing recognition of its potential in advanced electrochemical applications. Current investigations span multiple domains, including fundamental studies of ionic transport mechanisms, optimization of electrolyte formulations, and development of novel energy storage devices incorporating this ionic liquid. The research community has focused particular attention on understanding the relationship between the molecular structure of this compound and its macroscopic electrochemical properties.

Recent studies have established that iongel formulations containing this compound can achieve exceptional ionic conductivities approaching 7.8 × 10⁻³ siemens per centimeter at 25 degrees Celsius. These conductivity values represent some of the highest reported for ionic liquid-based solid electrolytes, positioning this material at the forefront of solid-state battery technology development. The achievement of such high conductivity values while maintaining mechanical integrity through gel formation represents a significant breakthrough in electrolyte design.

Contemporary research objectives in this field include optimization of synthesis procedures to maximize purity and yield, development of structure-property relationships to guide future molecular design, and investigation of long-term stability under operational conditions. Scientists are particularly interested in understanding the molecular-level interactions that contribute to the superior electrochemical performance of this ionic liquid. Temperature-dependent studies have revealed that the electrochemical stability window of similar bis(fluorosulfonyl)imide-based ionic liquids remains robust across wide temperature ranges, suggesting excellent potential for applications in harsh environmental conditions.

The integration of this compound into practical energy storage systems represents a major focus of current research efforts. Studies have demonstrated successful incorporation of this ionic liquid into lithium-oxygen batteries, lithium-sulfur batteries, and next-generation lithium-ion systems. The material's compatibility with various electrode materials and its ability to form stable interfaces with lithium metal have made it a preferred choice for researchers developing advanced battery technologies.

Future research directions are expected to encompass detailed mechanistic studies of ionic transport processes, development of computational models to predict electrolyte performance, and exploration of novel applications beyond traditional energy storage. The pharmaceutical applications mentioned in current literature suggest potential for this ionic liquid in drug formulation processes, particularly for enhancing solubility and bioavailability of active pharmaceutical ingredients. Additionally, the compound's utility in green chemistry initiatives aligns with global efforts to develop more environmentally sustainable chemical processes.

The analytical applications of this compound represent another emerging research area, where the compound serves as a specialized reagent in various analytical techniques. Its reliability and specificity make it valuable for researchers requiring precise detection and quantification capabilities in laboratory settings. These diverse applications demonstrate the versatility of this ionic liquid beyond its primary electrochemical uses.

Property Value Reference
Molecular Formula C₇H₁₈F₂N₂O₅S₂
Molecular Weight 312.35 g/mol
Physical State (20°C) Liquid
Appearance Colorless to light yellow clear liquid
Refractive Index 1.43
Purity >98.0% (Ion exchange titration)
Maximum Ionic Conductivity 7.8 × 10⁻³ S/cm at 25°C

Properties

IUPAC Name

bis(fluorosulfonyl)azanide;ethyl-(2-methoxyethyl)-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO.F2NO4S2/c1-5-8(2,3)6-7-9-4;1-8(4,5)3-9(2,6)7/h5-7H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXCPIWYTQMZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CCOC.[N-](S(=O)(=O)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18F2N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235234-35-1
Record name Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide
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Biological Activity

Ethyl(2-methoxyethyl)dimethylammonium bis(fluorosulfonyl)imide (EMDBF) is a compound that has garnered attention in various fields, particularly due to its unique properties as an ionic liquid. This article explores the biological activity of EMDBF, focusing on its applications, electrochemical stability, and potential impacts on health and the environment.

EMDBF is classified as an ionic liquid, characterized by its low volatility and high thermal stability. The molecular formula of EMDBF is C8H16F2N2O5S2C_8H_{16}F_2N_2O_5S_2, which indicates the presence of a dimethylammonium cation and a bis(fluorosulfonyl)imide anion. This structure contributes to its solubility in various solvents and its utility in electrochemical applications.

Applications in Biological Systems

  • Electrolytes for Energy Storage : EMDBF is utilized as an electrolyte in lithium-ion batteries. Its high ionic conductivity enhances battery performance and lifespan, making it a valuable component in energy storage systems .
  • Green Solvent Applications : The compound serves as a green solvent in organic synthesis, promoting environmentally friendly chemical processes. Its ability to dissolve a wide range of organic compounds without toxic byproducts positions it as a favorable alternative to traditional solvents .
  • Electrochemical Sensors : EMDBF is employed in the development of electrochemical sensors for environmental monitoring. Its properties allow for the detection of pollutants, thereby contributing to environmental safety .

Electrochemical Stability

The electrochemical stability window of EMDBF has been studied extensively. Research indicates that the stability window varies with temperature, ranging from 4.1 to 6.1 V under different conditions . This stability is crucial for applications in high-performance batteries and supercapacitors, where operational reliability at elevated temperatures is necessary.

Table 1: Electrochemical Stability Data

Temperature (K)Anodic Limit (V)Cathodic Limit (V)Stability Window (V)
283.152.7-3.05.7
363.152.9-3.16.0

Biological Activity and Safety

While EMDBF has promising applications, its biological activity raises concerns regarding safety and toxicity. Preliminary studies suggest that ionic liquids can exhibit varying degrees of toxicity depending on their chemical structure and functional groups.

  • Toxicity Studies : Research indicates that some ionic liquids can be harmful to aquatic organisms, raising questions about their environmental impact when used in large quantities . The specific toxicity profile of EMDBF is still under investigation, but it is essential to evaluate its effects on both human health and ecosystems.
  • Biocompatibility : The biocompatibility of EMDBF has not been extensively documented; however, similar compounds have shown potential for use in biomedical applications due to their low toxicity and ability to dissolve biomolecules. Further research is necessary to establish safe usage guidelines.

Case Study 1: Use as an Electrolyte

In a study examining the performance of lithium-ion batteries with EMDBF as an electrolyte, researchers found that the compound significantly improved charge-discharge cycles compared to traditional electrolytes, demonstrating enhanced efficiency and longevity .

Case Study 2: Environmental Monitoring

Another study highlighted the effectiveness of EMDBF-based sensors in detecting heavy metal ions in water samples. The sensors exhibited high sensitivity and selectivity, suggesting that EMDBF could play a crucial role in environmental remediation efforts .

Scientific Research Applications

Electrolytes in Energy Storage

Lithium-Ion Batteries
This compound has been identified as a promising electrolyte for lithium-ion batteries. Its properties enhance ionic conductivity, which is crucial for the efficiency and lifespan of batteries. Research indicates that using ethyl(2-methoxyethyl)dimethylammonium bis(fluorosulfonyl)imide can lead to improved performance in energy storage systems, particularly under high-performance conditions .

Supercapacitors
The electrochemical stability of this compound has been evaluated in the context of supercapacitors. Studies show that it can maintain stability across a range of temperatures (283.15 K to 363.15 K), making it suitable for harsh environmental conditions. Its ionic nature and high thermal stability contribute to its potential as an electrolyte in supercapacitors .

Advanced Materials Development

Polymer Synthesis
Researchers utilize this compound in the synthesis of advanced polymer materials. These materials exhibit superior thermal and mechanical properties, making them suitable for various industrial applications. The compound's unique structure allows it to function as a plasticizer or stabilizer in polymer formulations, enhancing the overall material performance .

Composites
The incorporation of this compound into composite materials has been explored, particularly for applications requiring enhanced mechanical strength and thermal resistance. The presence of the bis(fluorosulfonyl)imide group improves the compatibility of polymers with other materials, leading to innovative composite solutions.

Pharmaceutical Applications

Drug Formulation
In pharmaceutical research, this compound is being investigated for its role in drug formulation processes. Its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients can lead to more effective medications. This characteristic is particularly beneficial for compounds that are poorly soluble in traditional solvents .

Lubricant Applications

Recent studies have also explored the potential of this compound as a lubricant or lubricant additive. Its ionic nature may provide advantages over traditional lubricants, especially in environments where conventional lubricants degrade quickly.

Summary Table of Applications

Application AreaSpecific UsesBenefits
Energy Storage Lithium-ion batteries, supercapacitorsEnhanced ionic conductivity and stability
Materials Development Polymer synthesis, compositesImproved thermal and mechanical properties
Pharmaceuticals Drug formulationIncreased solubility and bioavailability
Lubricants Lubricant additivesEnhanced performance in harsh conditions

Chemical Reactions Analysis

Electrochemical Reactions and Stability

EMDMIm.FSI demonstrates temperature-dependent electrochemical behavior critical for energy storage applications. Studies using linear sweep voltammetry reveal:

ParameterValue Range (298.15 K)Temperature Sensitivity (mV/K)
Anodic Potential Limit+2.7 V vs. Ag/Ag⁺-0.2
Cathodic Potential Limit-3.1 V vs. Ag/Ag⁺+0.1
Stability Window5.8–5.9 V

Key findings:

  • The ether-functionalized cation reduces electrochemical stability compared to non-functionalized ammonium analogs (e.g., N-Tributyl-N-methylammonium FSI: 6.1 V) .

  • Degradation at high potentials involves cation oxidation, forming alkyl radicals and secondary amines. At cathodic limits, FSI anion reduction generates fluoride and sulfonate species .

Solvation/Desolvation Dynamics in Lithium-Ion Systems

EMDMIm.FSI participates in Li⁺ coordination when used as an electrolyte additive. Structural studies via Raman spectroscopy and X-ray scattering show:

LiFSA ConcentrationDominant Li⁺ ComplexCoordination Mode
<2.0 M[Li(FSA)₃]²⁻Monodentate/bidentate mixed
~3.4 MFSA-linked ionic aggregatesOrdered polymeric structures

Mechanistic insights:

  • FSI flexibility allows conformational switching between bidentate (stronger Li⁺ binding) and monodentate (weaker binding) modes, lowering desolvation energy by ~10 kJ/mol compared to rigid anions like TFSI .

  • High Li⁺ concentrations induce structural ordering, increasing activation energy for charge transfer by 15% .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) data for EMDMIm.FSI is limited, but analogous FSI-based ionic liquids exhibit:

Decomposition StageTemperature RangePrimary Products
Initial250–300°CSO₂F₂, HF
Secondary>300°CAmmonium-derived hydrocarbons

The 2-methoxyethyl group on the cation accelerates decomposition via β-hydrogen elimination, forming ethylene oxide derivatives .

Comparative Reactivity with Structural Analogs

The reactivity profile of EMDMIm.FSI differs significantly from similar ionic liquids:

CompoundElectrochemical Window (V)Thermal Stability (°C)Li⁺ Desolvation Energy (kJ/mol)
EMDMIm.FSI5.8–5.925042
[EMIm][FSI] (imidazolium analog)4.1–4.322055
[Pyr₁,₄][FSI] (pyrrolidinium analog)5.6–5.827038

Notable trends:

  • Ammonium cations with ether groups exhibit lower thermal stability than pyrrolidinium analogs .

  • Imidazolium-based FSI salts show higher Li⁺ desolvation energy due to stronger cation-anion interactions .

Functional Group Interactions

The 2-methoxyethyl group influences reactivity through:

  • Hydrogen bonding : Enhances solubility in polar solvents (ε > 15) but reduces hydrophobicity.

  • Coordination with transition metals : Forms weak complexes with Cu²⁺ and Fe³⁺ via ether oxygen, altering redox potentials by up to 0.3 V .

Comparison with Similar Compounds

Table 1: ESW Comparison at 298.15 K

IL Composition ESW (V) Temperature Sensitivity (mV/K) Reference
[N112(2O1)][FSI] 4.5–5.2 -8.3 (anodic), +5.1 (cathodic)
[N112(2O1)][TFSI] 5.0–5.8 -7.6 (anodic), +4.8 (cathodic)
1-Ethyl-3-methylimidazolium [FSI]⁻ 4.3–5.0 -9.1 (anodic), +5.5 (cathodic)
N-Methyl-N-propylpiperidinium [FSI]⁻ 4.6–5.3 -7.9 (anodic), +4.9 (cathodic)

Thermal Stability

The decomposition temperature (T₅₀₀: temperature at 50% mass loss) of [N112(2O1)][FSI] is ~280°C , which is ~50°C lower than its [TFSI]⁻ counterpart due to the weaker S–F bonds in [FSI]⁻ compared to S–CF₃ bonds in [TFSI]⁻ . However, it is more thermally stable than ILs with smaller cations, such as 1-ethyl-3-methylimidazolium [FSI]⁻ (T₅₀₀: ~260°C ), owing to the ammonium cation’s robust structure .

Table 2: Thermal Decomposition Temperatures

IL Composition T₅₀₀ (°C) Reference
[N112(2O1)][FSI] 280
[N112(2O1)][TFSI] 330
1-Ethyl-3-methylimidazolium [FSI]⁻ 260
N-Trimethyl-N-butylammonium [FSI]⁻ 275

Ionic Conductivity and Viscosity

The methoxyethyl group in [N112(2O1)]⁺ reduces viscosity and enhances ionic conductivity. At 298.15 K, [N112(2O1)][FSI] exhibits a conductivity of ~3.5 mS/cm , surpassing [N112(2O1)][TFSI] (~1.8 mS/cm ) due to the smaller size and higher mobility of [FSI]⁻ . However, imidazolium-based ILs like 1-ethyl-3-methylimidazolium [FSI]⁻ show higher conductivity (~8.0 mS/cm ) owing to their lower viscosity .

Table 3: Conductivity and Viscosity at 298.15 K

IL Composition Conductivity (mS/cm) Viscosity (mPa·s) Reference
[N112(2O1)][FSI] 3.5 45
[N112(2O1)][TFSI] 1.8 85
1-Ethyl-3-methylimidazolium [FSI]⁻ 8.0 28
N-Methyl-N-propylpiperidinium [FSI]⁻ 2.7 60

Functional Group Impact

The methoxyethyl group in [N112(2O1)]⁺ improves lithium-ion transference numbers in battery electrolytes compared to non-functionalized ammonium cations (e.g., N,N-diethyl-N-methyl-N-propylammonium) by facilitating ion dissociation . However, it introduces slight trade-offs in electrochemical stability compared to imidazolium cations, which lack ether oxygen atoms but benefit from aromatic stabilization .

Preparation Methods

Traditional Method

  • Starting Material : Bis(chlorosulfonyl)imide.
  • Fluorination : Reacted with zinc fluoride (ZnF₂) to substitute chlorine atoms with fluorine, forming bis(fluorosulfonyl)imide.
  • Lithium Salt Formation : The fluorosulfonyl imide intermediate is then converted to lithium salt.

However, this method has drawbacks such as the use of expensive ZnF₂, difficulty in removing residual zinc, and generation of zinc-containing wastewater.

Novel Fluorination Method Using Alkali Metal Fluoride

A more efficient and industrially viable method involves:

  • Reactants : Lithium bis(chlorosulfonyl)imide and an alkali metal fluoride (LiF, KF, or NaF).
  • Catalyst : Crown ether phase transfer catalysts (e.g., 12-crown-4 for LiF, 15-crown-5 for NaF, 18-crown-6 for KF) to enhance fluoride ion transfer.
  • Solvent : Saturated alkyl carbonate or fluoroalkyl carbonate solvents such as dimethyl carbonate or methyl ethyl carbonate.
  • Conditions : Reaction temperature between 40–130°C, duration 8–24 hours.
  • Outcome : High-purity lithium bis(fluorosulfonyl)imide with impurity levels (fluorine, chlorine, potassium) below 10 ppm, suitable for electrolyte applications.

This method avoids heavy metal contamination, simplifies purification, and allows for scalable industrial production.

Preparation of Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide

The final ionic liquid is synthesized by metathesis (anion exchange) between the quaternary ammonium halide salt and lithium bis(fluorosulfonyl)imide:

Step Reaction Description Conditions & Notes
1 Preparation of ammonium halide salt (e.g., iodide or bromide) Alkylation of dimethylamine derivatives with ethyl halide and 2-methoxyethyl halide
2 Anion exchange with LiFSI Mixing ammonium halide salt with LiFSI in a suitable solvent (e.g., acetonitrile or water)
3 Separation and purification Removal of lithium halide precipitate by filtration, followed by solvent evaporation or drying
4 Final product: this compound Typically obtained as a colorless to slightly yellow liquid with high ionic conductivity

The reaction is generally carried out at room temperature or slightly elevated temperatures to ensure complete anion exchange and high purity.

Research Findings and Analytical Data

  • Yields : The ionic liquid synthesis via metathesis typically achieves yields above 90% with minimal side products.
  • Purity : Analytical techniques such as ^1H NMR, ^19F NMR, and elemental analysis confirm the high purity of the product, with characteristic chemical shifts for the ammonium cation and bis(fluorosulfonyl)imide anion.
  • Stability : The compound exhibits excellent thermal and electrochemical stability, making it suitable for use as an electrolyte in lithium-ion batteries and other electrochemical devices.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents Conditions Yield/Purity & Notes
Ammonium cation synthesis Alkylation and quaternization Dimethylamine, 2-methoxyethyl halide, ethyl halide Standard alkylation conditions ~63% yield for amine intermediate
Lithium bis(fluorosulfonyl)imide synthesis Fluorination of bis(chlorosulfonyl)imide Lithium bis(chlorosulfonyl)imide, alkali metal fluoride, crown ether catalyst 40–130°C, 8–24 h, carbonate solvent >99.9% purity, <10 ppm impurities
Final ionic liquid formation Anion metathesis Ammonium halide salt, LiFSI Room temperature, solvent medium >90% yield, high purity, stable ionic liquid

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide, and how are they applied?

  • Methodology : Raman, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are critical for structural analysis. Raman spectroscopy identifies anion-cation interactions, IR detects functional groups (e.g., S=O stretching in FSI anions), and NMR resolves proton environments in the cation . For ionic mobility, pulsed field gradient stimulated echo (PFGSTE) NMR quantifies self-diffusion coefficients, as demonstrated in studies of similar ionic liquids .

Q. How is this compound synthesized, and what purity standards are achievable?

  • Methodology : Synthesis typically involves metathesis reactions between ammonium halides and alkali metal bis(fluorosulfonyl)imide salts (e.g., LiFSI). Purification via recrystallization or column chromatography ensures ≥98% purity, verified by elemental analysis and ion chromatography to confirm halide content <50 ppm .

Q. What are the fundamental physicochemical properties of this compound relevant to electrolyte applications?

  • Methodology : Key properties include thermal stability (measured via thermogravimetric analysis, TGA), viscosity (using rheometry), and ionic conductivity (via impedance spectroscopy). For example, FSI-based ionic liquids generally exhibit lower decomposition temperatures (~250–300°C) compared to TFSI analogs .

Advanced Research Questions

Q. How does the thermal stability of this compound compare to other ionic liquids, and what mechanisms drive its decomposition?

  • Methodology : TGA and differential scanning calorimetry (DSC) reveal decomposition onset temperatures. FSI anions decompose at lower temperatures than TFSI due to weaker S–N bonds. Vapor pressure measurements under isothermal conditions (150–300°C) further quantify stability; for example, N122(2O1)FSI shows intermediate volatility among ammonium-based ionic liquids . Contradictions in decomposition data may arise from impurities or measurement protocols, necessitating cross-validation via mass spectrometry .

Q. What methodological approaches resolve contradictions in ionic mobility data for this compound in mixed electrolytes?

  • Methodology : PFGSTE NMR measures self-diffusion coefficients of cations and anions separately. For instance, in LiFSI:EmimFSI mixtures, diffusion rates vary nonlinearly with concentration due to ion pairing and aggregation. Combining these results with molecular dynamics simulations clarifies ion transport mechanisms .

Q. How does the cation structure influence electrochemical performance in energy storage systems?

  • Methodology : Cyclic voltammetry and galvanostatic cycling in Li-ion or K-ion cells assess electrochemical windows and cycling stability. Ethyl(2-methoxyethyl)dimethylammonium’s methoxy group enhances Li⁺/K⁺ solvation, as seen in ultralow-concentration KFSI/EC-EMC electrolytes, which maintain performance at 0.05 M concentrations . Comparative studies with pyrrolidinium or imidazolium cations highlight trade-offs between conductivity and stability .

Q. What strategies optimize ionic liquid compatibility with high-voltage battery cathodes?

  • Methodology : Accelerated aging tests (e.g., 60°C storage) combined with X-ray photoelectron spectroscopy (XPS) analyze cathode-electrolyte interfacial reactions. Blending with fluorinated co-solvents (e.g., fluorinated carbonates) reduces oxidative decomposition at voltages >4.5 V vs. Li/Li⁺, as validated in LiNi₀.₈Mn₀.₁Co₀.₁O₂ cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide
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Ethyl(2-methoxyethyl)dimethylammonium Bis(fluorosulfonyl)imide

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